molecular formula C8H7BrF3N B1524622 3-Bromo-5-(trifluoromethyl)benzylamine CAS No. 691877-04-0

3-Bromo-5-(trifluoromethyl)benzylamine

Cat. No.: B1524622
CAS No.: 691877-04-0
M. Wt: 254.05 g/mol
InChI Key: DYFSALRUMZSKBU-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)benzylamine is a chemical compound with the CAS Number: 691877-04-0 . It has a molecular weight of 254.05 . The IUPAC name for this compound is (3-bromo-5-(trifluoromethyl)phenyl)methanamine . The physical form of this compound is a colorless to brown liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H,4,13H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a colorless to brown liquid . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

1. Synthesis of Bioactive Compounds

3-Bromo-1,1,1-trifluoroacetone, a compound closely related to 3-Bromo-5-(trifluoromethyl)benzylamine, has been used as an effective indirect trifluoromethylation reagent for constructing 3-trifluoromethyl isocoumarin skeletons. These skeletons are significant in the synthesis of bioactive compounds. The process involves a ligand-promoted, iridium-catalyzed ortho-selective C-H alkylation and an intermolecular cyclization reaction (Kehan Zhou et al., 2020).

2. Medicinal Chemistry

The Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines, which includes compounds like this compound, is crucial in medicinal chemistry. This process, using electrophilic CF3 reagents, allows the preparation of ortho-trifluoromethyl-substituted benzylamines, essential for developing new medicinal compounds (M. Miura et al., 2013).

3. Antitumor Agents

In a specific application, 5-bromo-3-(trifluoromethyl)phenylamine, which shares structural similarities with this compound, has been used in the synthesis of nilotinib, an antitumor agent. This synthesis involves multiple steps, including reactions with 4-methyl-1H-imidazole and cyanamide, illustrating the compound's potential in antitumor drug development (Wang Cong-zhan, 2009).

4. Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to this compound, serves as a versatile starting material for various synthetically useful organometallic reactions. These reactions involve intermediates such as phenylmagnesium, -lithium, and -copper, highlighting the compound's significance in advanced synthetic chemistry (J. Porwisiak & M. Schlosser, 1996).

Safety and Hazards

The safety data sheet for 3-Bromo-5-(trifluoromethyl)benzylamine suggests that it should not be inhaled and contact with skin, eyes, and clothing should be avoided . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Target of Action

It is known that benzylamine derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific chemical structure .

Mode of Action

Benzylamine derivatives are often involved in nucleophilic substitution reactions . In these reactions, the benzylamine acts as a nucleophile, donating an electron pair to form a new bond.

Pharmacokinetics

The compound’s molecular weight (25405 g/mol ) suggests that it may be well-absorbed following oral administration, as compounds with a molecular weight below 500 g/mol generally have good oral bioavailability.

Result of Action

Benzylamine derivatives can have a wide range of biological effects, depending on their specific chemical structure and the nature of their targets .

Action Environment

The action, efficacy, and stability of 3-Bromo-5-(trifluoromethyl)benzylamine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy could potentially be influenced by the pH of its environment, as this can affect the compound’s ionization state and, consequently, its ability to interact with its targets.

Biochemical Analysis

Biochemical Properties

3-Bromo-5-(trifluoromethyl)benzylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination . These interactions are crucial for its function in biochemical pathways, where it may act as a substrate or inhibitor, influencing the activity of specific enzymes and proteins.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of genes involved in metabolic pathways and impact the activity of key signaling molecules . This can lead to changes in cellular behavior, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for its role in various biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under specific storage conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has shown potential effects on cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage-dependent effects is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for its role in biochemical reactions and cellular metabolism. The compound’s impact on metabolic pathways can lead to changes in the overall metabolic state of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting its effects on cellular function and metabolism.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall biochemical activity.

Properties

IUPAC Name

[3-bromo-5-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFSALRUMZSKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691877-04-0
Record name 3-Bromo-5-(trifluoromethyl)benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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